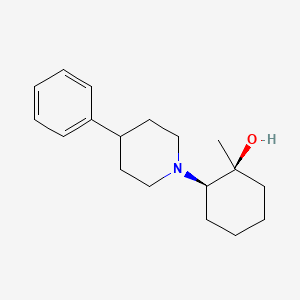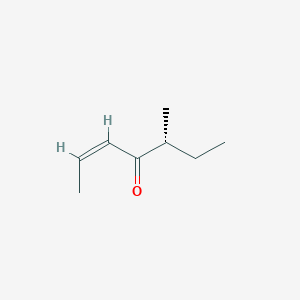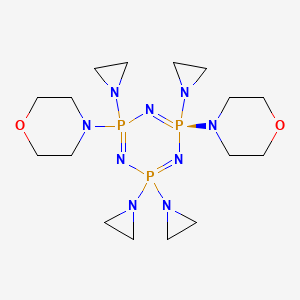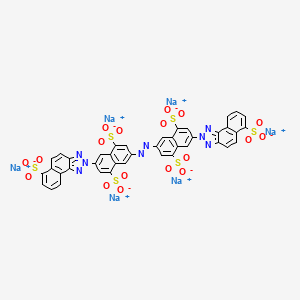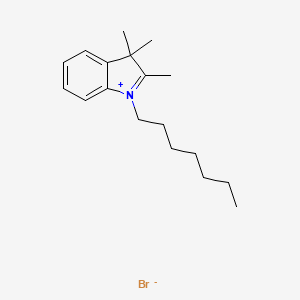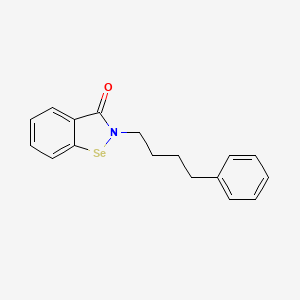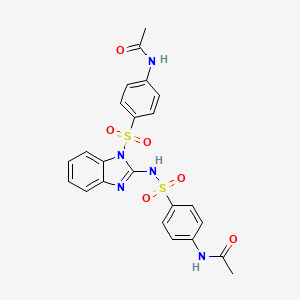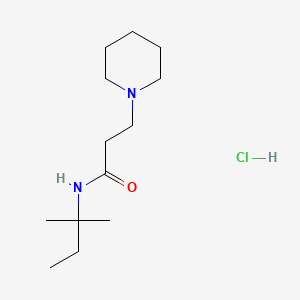
1-Piperidinepropionamide, N-tert-pentyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TR 360 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It has garnered attention for its role in synthetic chemistry, biological research, and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of TR 360 involves several steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the desired chemical transformations. Detailed synthetic routes and reaction conditions are crucial for achieving high yields and purity of TR 360.
Industrial Production Methods
In industrial settings, the production of TR 360 is scaled up using optimized methods to ensure efficiency and cost-effectiveness. This often involves continuous flow processes, advanced reactors, and stringent quality control measures to maintain consistency in the final product.
Analyse Chemischer Reaktionen
Types of Reactions
TR 360 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Involves the replacement of one atom or group in the molecule with another, often facilitated by reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of TR 360 are carried out under specific conditions, such as controlled temperatures, pressures, and pH levels. Common reagents include acids, bases, solvents, and catalysts that promote the desired chemical transformations.
Major Products Formed
The major products formed from the reactions of TR 360 depend on the type of reaction and the conditions used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.
Wissenschaftliche Forschungsanwendungen
TR 360 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in the synthesis of complex molecules.
Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the production of materials, coatings, and other industrial products.
Wirkmechanismus
The mechanism of action of TR 360 involves its interaction with specific molecular targets and pathways. It may bind to enzymes, receptors, or other proteins, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context in which TR 360 is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
TR 360 can be compared with other similar compounds, such as:
TR 107: Known for its potent effects on mitochondrial protease ClpP and its potential in cancer therapy.
TR 301: Used in surface preparation and mold release applications.
Uniqueness
TR 360 stands out due to its unique chemical structure and properties, which confer specific advantages in its applications. For example, its stability, reactivity, and interaction with biological targets may differ from those of similar compounds, making it a valuable tool in research and industry.
Eigenschaften
CAS-Nummer |
96730-27-7 |
|---|---|
Molekularformel |
C13H27ClN2O |
Molekulargewicht |
262.82 g/mol |
IUPAC-Name |
N-(2-methylbutan-2-yl)-3-piperidin-1-ylpropanamide;hydrochloride |
InChI |
InChI=1S/C13H26N2O.ClH/c1-4-13(2,3)14-12(16)8-11-15-9-6-5-7-10-15;/h4-11H2,1-3H3,(H,14,16);1H |
InChI-Schlüssel |
HRGAGULHHQTXCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)NC(=O)CCN1CCCCC1.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



